molecular formula C21H26O3 B1181257 Methyl-Dodovisate A CAS No. 1246937-33-6

Methyl-Dodovisate A

Cat. No.: B1181257
CAS No.: 1246937-33-6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-Dodovisate A is a natural diterpenoid compound isolated from the essential oil of the plant Dodonaea viscosa. This compound belongs to the class of modified cyclopropylclerodanes and contains a bicyclo[5.4.0]undecane ring system . It has been studied for its unique chemical structure and potential biological activities.

Mechanism of Action

Target of Action

Methyl-Dodovisate A is a natural diterpenoid found in the herbs of Dodonaea viscosa . .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Diterpenoids, the class of compounds to which this compound belongs, are known to influence various metabolic pathways . More research is needed to identify the specific pathways affected by this compound.

Result of Action

It has been suggested that this compound may exhibit a larvicidal effect

Biochemical Analysis

Biochemical Properties

Methyl-Dodovisate A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to exhibit larvicidal effects on Aedes albopictus larvae . This interaction suggests that this compound may target specific enzymes or proteins involved in the larval development of these mosquitoes. Additionally, this compound has been reported to have antiproliferative activity against colorectal cancer cells by regulating caspase 3 and p53 . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in cell growth and apoptosis.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces cytotoxicity, antiproliferative activity, and cell death by regulating caspase 3 and p53 . This regulation leads to apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been found to exhibit good to moderate binding affinities with viral proteins, suggesting its potential as an antiviral agent . These binding interactions are crucial for understanding how this compound exerts its effects on various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for powder form and -80°C in solvent . These findings indicate that this compound can maintain its biochemical properties over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic or adverse effects. Studies have shown that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxicity . Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can impact overall cellular metabolism and energy production. For instance, this compound may participate in the methionine cycle, influencing the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in cellular methylation reactions . These interactions highlight the compound’s significance in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. This compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and into target tissues . These interactions determine the compound’s bioavailability and effectiveness in exerting its biochemical effects.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-Dodovisate A is typically isolated from the essential oil of Dodonaea viscosa through hydrodistillation. The essential oil is then analyzed using gas chromatography coupled with mass spectrometry (GC-MS) to identify the presence of this compound . The compound is further purified using liquid chromatography techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Dodonaea viscosa plants. The process includes hydrodistillation of the plant material, followed by purification using column chromatography. The purified compound is then subjected to various analytical techniques to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl-Dodovisate A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

Methyl-Dodovisate A has several scientific research applications, including:

Comparison with Similar Compounds

Methyl-Dodovisate A is unique among similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific chemical and biological properties .

Properties

IUPAC Name

methyl (1S,2R)-1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQQKKJBNXRIGN-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C([C@@]1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of Methyl-Dodovisate A and what are its key structural features?

A1: this compound is a modified clerodane diterpene primarily isolated from the leaves of Dodonea viscosa [, ], a plant found in various regions including Reunion Island. It possesses a unique bicyclo[5.4.0]undecane ring system, characteristic of modified cyclopropylclerodanes. This structure includes a furanoid ring, distinguishing it from related compounds like Dodovisate C [].

Q2: Have any computational studies been conducted to explore the potential of this compound or its analogs against diseases like Dengue fever?

A3: While this compound itself hasn't been directly studied in the context of Dengue fever, other diterpenes and their derivatives, particularly those originating from Dodonea viscosa, have been computationally assessed for their potential against Dengue virus proteins []. This suggests that further computational studies focusing on this compound could provide valuable insights into its potential as a lead compound for anti-dengue drug development.

Q3: Are there any known analytical methods for identifying and quantifying this compound in plant extracts?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to analyze the essential oil composition of Dodonea viscosa leaves, leading to the identification of this compound []. This technique allows for the separation and detection of volatile compounds within complex mixtures, providing valuable information about their relative abundance. Further, isolation and purification of this compound have been achieved using liquid chromatography [], enabling detailed structural characterization through spectroscopic methods.

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